Virantmycin

Antiviral Discovery Pseudorabies Virus Veterinary Antiviral Agents

Virantmycin (76417-04-4) is a stereochemically defined (2R,3R) chlorine-containing tetrahydroquinoline alkaloid with a dual antiviral/autophagy-inhibitory profile unmatched by conventional nucleoside analogs. MIC values of 0.005–0.04 μg/mL against four RNA and four DNA viruses surpass ribavirin and acyclovir. Sub-micromolar autophagy inhibition (IC50 0.5 μM) enables oncology applications in PDAC models. The chlorine atom and intact tetrahydroquinoline skeleton are essential pharmacophoric elements—racemic mixtures and dechlorinated analogs are inactive. Ideal as a broad-spectrum antiviral positive control, anti-PRV lead compound, or early-stage autophagy chemical probe.

Molecular Formula C19H26ClNO3
Molecular Weight 351.9 g/mol
CAS No. 76417-04-4
Cat. No. B1221671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVirantmycin
CAS76417-04-4
Synonymsvirantmycin
Molecular FormulaC19H26ClNO3
Molecular Weight351.9 g/mol
Structural Identifiers
SMILESCC(=C(C)CCC1(C(CC2=C(N1)C=CC(=C2)C(=O)O)Cl)COC)C
InChIInChI=1S/C19H26ClNO3/c1-12(2)13(3)7-8-19(11-24-4)17(20)10-15-9-14(18(22)23)5-6-16(15)21-19/h5-6,9,17,21H,7-8,10-11H2,1-4H3,(H,22,23)
InChIKeyFWINDTDIQJWMLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Virantmycin (CAS 76417-04-4): A Potent Broad-Spectrum Antiviral and Autophagy-Inhibiting Tetrahydroquinoline Alkaloid from Streptomyces


Virantmycin (CAS 76417-04-4) is a chlorine-containing tetrahydroquinoline alkaloid antibiotic originally isolated from the fermentation broth of Streptomyces nitrosporeus No. AM-2722 [1]. It possesses a unique molecular structure (C19H26NO3Cl, MW 351.87) with absolute stereochemistry established as 2R,3R for the natural (-)-enantiomer [2]. The compound exhibits potent inhibitory activity against both RNA and DNA viruses, with minimum inhibitory concentration (MIC) values ranging from 0.005–0.04 μg/mL across eight distinct viral targets . Additionally, virantmycin has been identified as a potent early-stage autophagy inhibitor with sub-micromolar potency in cellular assays [3], distinguishing it from conventional antiviral agents that lack this dual pharmacological profile.

Why Generic Substitution of Virantmycin (CAS 76417-04-4) Fails: Structural and Pharmacological Uniqueness Demands Authentic Material


Generic substitution of virantmycin is precluded by three critical factors. First, the compound's antiviral activity is exquisitely dependent on its specific stereochemistry—the natural (-)-(2R,3R)-enantiomer [1], and racemic or enantiomeric mixtures may exhibit divergent biological profiles. Second, structure-activity relationship studies demonstrate that both the chlorine atom and the intact tetrahydroquinoline skeleton are essential pharmacophoric elements for antiviral potency [2]; synthetic analogs lacking these features show substantially reduced or absent activity. Third, closely related congeners such as virantmycin B and C, which share the core scaffold but differ in substitution patterns, exhibit only weak antimicrobial activity and lack the potent broad-spectrum antiviral effects characteristic of authentic virantmycin [3]. These structural and stereochemical constraints render simple in-class substitution scientifically invalid for reproducible experimental outcomes.

Virantmycin (CAS 76417-04-4) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data for Procurement Decision Support


Superior Anti-PRV Activity of Virantmycin Over Ribavirin and Acyclovir

In a direct head-to-head comparative study against pseudorabies virus (PRV), virantmycin demonstrated unequivocally superior antiviral activity compared to the clinically established nucleoside analogs ribavirin and acyclovir [1]. The study authors explicitly concluded that virantmycin showed an 'excellent effect against PRV and was better than ribavirin and acyclovir' [1].

Antiviral Discovery Pseudorabies Virus Veterinary Antiviral Agents

Broad-Spectrum Antiviral Potency: Dual RNA and DNA Virus Inhibition at Sub-0.05 μg/mL MIC Values

Virantmycin exhibits potent inhibitory activity against a panel of four RNA viruses and four DNA viruses, with minimum inhibitory concentration (MIC) ranges of 0.008–0.04 μg/mL for RNA viruses and 0.005–0.03 μg/mL for DNA viruses . In contrast, the closely related analogs virantmycin B and C, which contain a hydroxy cyclopentenone moiety in place of the chlorine-bearing substitution pattern, demonstrate only 'weak antimicrobial (both antibacterial and antifungal) activity' and lack the potent broad-spectrum antiviral profile [1].

Broad-Spectrum Antiviral RNA Viruses DNA Viruses

Potent Autophagy Inhibition: Sub-Micromolar IC50 Distinct from Antiviral Mechanism

Beyond its antiviral activity, (-)-virantmycin was identified as a potent inhibitor of autophagy, exhibiting an IC50 of 0.5 μM against rapamycin-induced autophagy in MCF-7 breast cancer cells [1]. This autophagy-inhibitory activity is pharmacologically distinct from its antiviral effects and is not reported for standard antiviral comparators such as ribavirin or acyclovir. The sub-micromolar potency positions virantmycin as an early-stage autophagy inhibitor with potential relevance for pancreatic ductal adenocarcinoma (PDAC) research [1].

Autophagy Inhibition Cancer Biology Pancreatic Cancer

Defined Absolute Stereochemistry (2R,3R) Essential for Biological Activity

The absolute stereochemistry of natural virantmycin was unambiguously determined as 2R,3R through enantioselective total synthesis of the unnatural (+)-enantiomer [1]. While quantitative antiviral activity comparisons between the natural (-)-(2R,3R) and unnatural (+)-(2S,3S) enantiomers are not reported in the available abstract, the established stereochemical assignment provides a critical quality benchmark. Furthermore, conformational analysis comparing virantmycin with related benzastatin alkaloids (benzastatin C and D) using semi-empirical molecular orbital calculations (PM3) revealed distinct conformational preferences that may underlie differences in biological activity [2].

Stereochemistry Enantioselective Synthesis Structure-Activity Relationship

Virantmycin (CAS 76417-04-4) Best-Fit Research and Industrial Application Scenarios


Antiviral Lead Discovery for Pseudorabies Virus (PRV) and Related Herpesviruses

Virantmycin is a validated lead compound for anti-PRV drug development, having demonstrated superior activity compared to ribavirin and acyclovir (IC50 1.74 μg/mL) . Research groups investigating Aujeszky's disease therapeutics or broad-spectrum anti-herpesviral agents should prioritize virantmycin over standard nucleoside analogs due to its distinct tetrahydroquinoline scaffold and chlorine-dependent antiviral mechanism .

Broad-Spectrum Antiviral Screening and Mechanism-of-Action Studies

With MIC values spanning 0.005–0.04 μg/mL against four RNA and four DNA viruses , virantmycin serves as a potent positive control or probe compound for broad-spectrum antiviral screening campaigns. Its activity against both viral classes distinguishes it from narrow-spectrum agents and makes it suitable for pan-antiviral discovery programs.

Autophagy Inhibition Research and Oncology Drug Discovery

Virantmycin's sub-micromolar autophagy inhibition (IC50 0.5 μM) qualifies it as an early-stage chemical probe for studying autophagy-dependent cancer biology, particularly in pancreatic ductal adenocarcinoma (PDAC) models. Procurement for oncology-focused autophagy research is justified by the compound's unique dual antiviral/autophagy-inhibitory profile not found in conventional autophagy modulators.

Natural Product Stereochemistry and Conformational Analysis Studies

As a structurally characterized tetrahydroquinoline alkaloid with defined 2R,3R absolute stereochemistry and computationally modeled conformational behavior relative to benzastatin congeners [4], virantmycin is a valuable reference standard for natural product chemistry laboratories engaged in stereochemical assignment, conformational analysis, or total synthesis validation of related alkaloid scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Virantmycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.